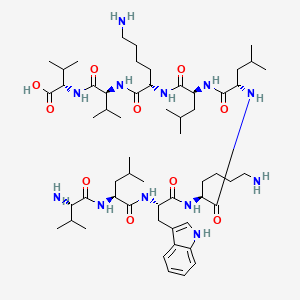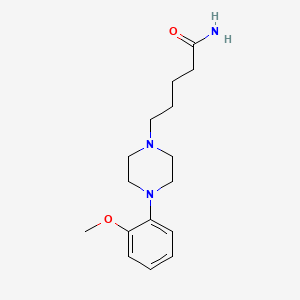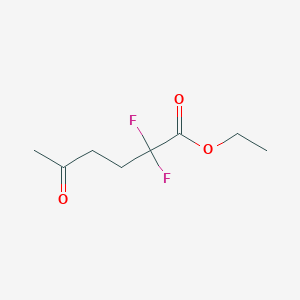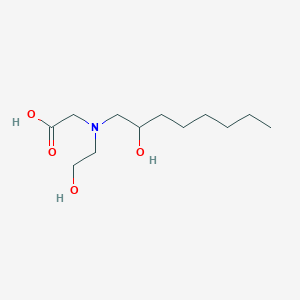
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of both hydroxyethyl and hydroxyoctyl groups attached to the nitrogen atom of glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine typically involves the reaction of glycine with 2-chloroethanol and 2-chlorooctanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the chloro compounds, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Glycine, 2-chloroethanol, 2-chlorooctanol
Solvent: Aqueous or organic solvent (e.g., ethanol)
Catalyst: Base (e.g., sodium hydroxide)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in metabolic pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)glycine
- N-(2-Hydroxyoctyl)glycine
- N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)glycine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is unique due to the presence of both hydroxyethyl and hydroxyoctyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in similar compounds with only one type of hydroxy group.
属性
CAS 编号 |
188776-49-0 |
|---|---|
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(2-hydroxyoctyl)amino]acetic acid |
InChI |
InChI=1S/C12H25NO4/c1-2-3-4-5-6-11(15)9-13(7-8-14)10-12(16)17/h11,14-15H,2-10H2,1H3,(H,16,17) |
InChI 键 |
NVHWLHYYMQCXDA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CN(CCO)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)
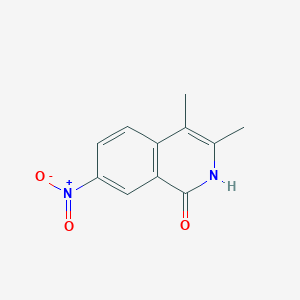
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
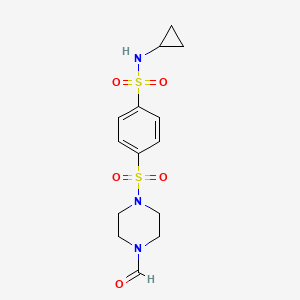
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

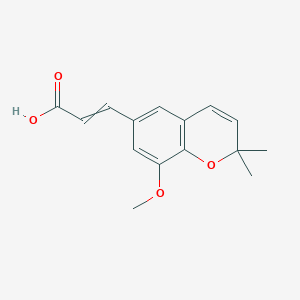
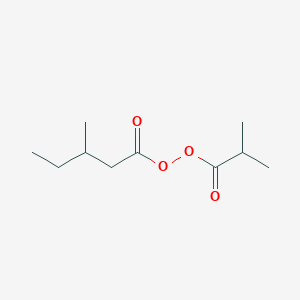
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
